6-Methoxychroman-3-amine
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Overview
Description
6-Methoxychroman-3-amine is an organic compound with the molecular formula C10H13NO2. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a methoxy group at the sixth position and an amine group at the third position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxychroman-3-amine can be synthesized through several methods. One common synthetic route involves the reaction of 3-formylchromone with cyclic secondary amines in methanol. This reaction results in the formation of (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones. The use of ethanol instead of methanol can lead to different products, such as (E)-2-morpholino-3-(morpholino-methylene)chroman-4-one or enaminoketones .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk custom synthesis. Companies like ChemScene provide this compound in bulk, ensuring high purity and quality for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxychroman-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized chroman derivatives, while substitution reactions can yield various substituted chroman compounds .
Scientific Research Applications
6-Methoxychroman-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 6-Methoxychroman-3-amine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6-Methoxychroman-3-amine can be compared with other similar compounds, such as:
3-Formylchromone: A precursor in the synthesis of this compound.
Chroman-4-one: A related compound with different substitution patterns.
2-Methoxychroman-4-one: Another derivative with a methoxy group at the second position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-3,5,8H,4,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASHMYRTZOKHKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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